(R)-2,6-Diaminohexan-1-ol dihydrochloride
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Overview
Description
®-2,6-Diaminohexan-1-ol dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes two amino groups and a hydroxyl group attached to a hexane backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Diaminohexan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of an appropriate starting material, such as ®-2,6-diaminohexane.
Purification: The intermediate product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
In industrial settings, the production of ®-2,6-Diaminohexan-1-ol dihydrochloride is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
®-2,6-Diaminohexan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2,6-Diaminohexan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a reagent in drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2,6-Diaminohexan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
(S)-2,6-Diaminohexan-1-ol dihydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2,6-Diaminohexane: Lacks the hydroxyl group, resulting in different chemical properties and applications.
Hexane-1,6-diamine: A related compound with similar amino groups but a different backbone structure.
Uniqueness
®-2,6-Diaminohexan-1-ol dihydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for specific interactions with biological targets and versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H18Cl2N2O |
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Molecular Weight |
205.12 g/mol |
IUPAC Name |
(2R)-2,6-diaminohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H/t6-;;/m1../s1 |
InChI Key |
JWJMQDACZPRYJA-QYCVXMPOSA-N |
Isomeric SMILES |
C(CCN)C[C@H](CO)N.Cl.Cl |
Canonical SMILES |
C(CCN)CC(CO)N.Cl.Cl |
Origin of Product |
United States |
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